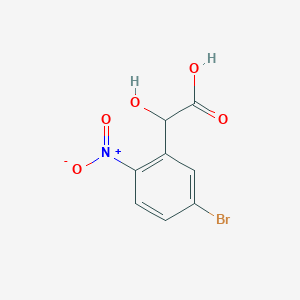![molecular formula C19H27N3O4 B13703529 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid is a complex organic compound with the molecular formula C19H27N3O4 and a molecular weight of 361.44 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with a Boc-protected azetidine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
The synthesis of 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. One common synthetic route includes the following steps:
Preparation of 1-Boc-3-azetidinyl: This involves the reaction of azetidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of 4-(1-Boc-3-azetidinyl)piperazine: The Boc-protected azetidine is then reacted with piperazine under controlled conditions to form the desired intermediate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Análisis De Reacciones Químicas
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine group can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines.
Aplicaciones Científicas De Investigación
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine ring and the azetidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The Boc group, when removed, exposes a reactive amine that can further interact with biological molecules .
Comparación Con Compuestos Similares
4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid can be compared with similar compounds such as:
1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester: This compound also contains a Boc-protected azetidine group but is linked to a pyrazole ring instead of a piperazine and benzoic acid.
tert-Butyl 3-(4-piperidinyl)azetidine-1-carboxylate: Similar in structure, this compound features a piperidine ring instead of a piperazine ring.
Propiedades
Fórmula molecular |
C19H27N3O4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-18(25)22-12-16(13-22)21-10-8-20(9-11-21)15-6-4-14(5-7-15)17(23)24/h4-7,16H,8-13H2,1-3H3,(H,23,24) |
Clave InChI |
JSAGQMGFGYSPOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


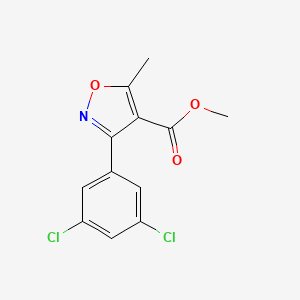
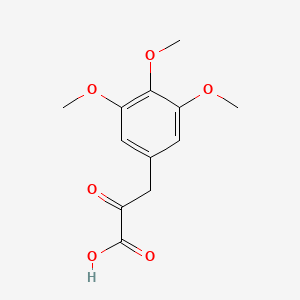
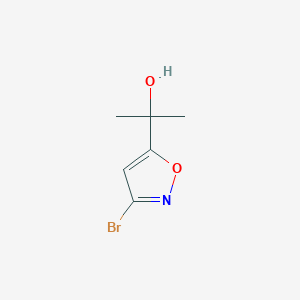


![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
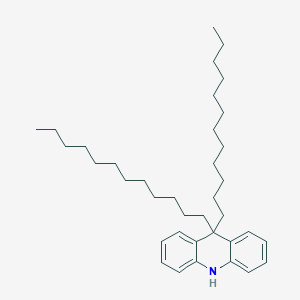
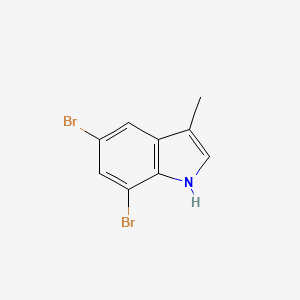
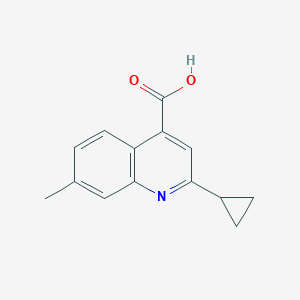
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)


